3-Pyridineacetaldehyde, alpha-oxo- 3-Pyridineacetaldehyde, alpha-oxo-
Brand Name: Vulcanchem
CAS No.: 63464-84-6
VCID: VC3850543
InChI: InChI=1S/C7H5NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-5H
SMILES: C1=CC(=CN=C1)C(=O)C=O
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol

3-Pyridineacetaldehyde, alpha-oxo-

CAS No.: 63464-84-6

Cat. No.: VC3850543

Molecular Formula: C7H5NO2

Molecular Weight: 135.12 g/mol

* For research use only. Not for human or veterinary use.

3-Pyridineacetaldehyde, alpha-oxo- - 63464-84-6

Specification

CAS No. 63464-84-6
Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
IUPAC Name 2-oxo-2-pyridin-3-ylacetaldehyde
Standard InChI InChI=1S/C7H5NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-5H
Standard InChI Key WWWQVIHKOJBDHJ-UHFFFAOYSA-N
SMILES C1=CC(=CN=C1)C(=O)C=O
Canonical SMILES C1=CC(=CN=C1)C(=O)C=O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a pyridine ring (C₅H₅N) fused to a glyoxal group (–COCHO). The planar pyridine ring imposes electronic effects on the adjacent α-oxoaldehyde moiety, enhancing its electrophilic character. Key structural parameters include:

PropertyValue
Molecular weight135.12 g/mol
Molecular formulaC₇H₅NO₂
IUPAC name2-Oxo-2-(pyridin-3-yl)acetaldehyde
Hybridizationsp² (pyridine), sp² (carbonyl)

X-ray crystallography of related compounds (e.g., hydrates) reveals intermolecular hydrogen bonding between the aldehyde oxygen and water molecules, stabilizing the crystal lattice .

Synthesis and Production

Classical Synthetic Routes

The primary synthesis involves oxidation of 3-acetylpyridine using selenium dioxide (SeO₂) under controlled conditions :
3-Acetylpyridine+SeO23-Pyridylglyoxal+H2O+Se\text{3-Acetylpyridine} + \text{SeO}_2 \rightarrow \text{3-Pyridylglyoxal} + \text{H}_2\text{O} + \text{Se}
This method yields crude product, requiring purification via recrystallization or chromatography .

Advanced Catalytic Methods

Recent protocols employ iodine-dimethyl sulfoxide (I₂/DMSO) systems in continuous flow reactors to enhance efficiency . For example:

  • Step 1: Oxidation of arylacetaldehydes to α-ketoaldehydes using I₂/DMSO at 110°C.

  • Step 2: Condensation with indoles or amines to form C-3 dicarbonyl derivatives .
    This approach achieves yields up to 88% while minimizing byproducts like bis-indolyl-alkanes .

Reactivity and Chemical Transformations

Electrophilic Reactivity

The α-oxoaldehyde group undergoes nucleophilic additions, enabling:

  • Condensation reactions: Formation of Schiff bases with amines .

  • Cyclocondensation: Synthesis of thiazolo[4,5-c]pyridazines via [4+2] cyclization with 4-thiazolidinones .

Oxidation and Reduction

  • Oxidation: Converts to pyridinecarboxylic acids using KMnO₄ or CrO₃.

  • Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, yielding 3-pyridylethanol derivatives.

Metal-Catalyzed Reactions

Gold(I) catalysts promote cycloisomerization, forming fused heterocycles (e.g., tetrahydrobenzothiepinones) . The mechanism involves α-oxo gold carbene intermediates, validated by DFT calculations .

Applications in Pharmaceutical Chemistry

Drug Intermediate

3-Pyridylglyoxal serves as a precursor for A₁/A₂a adenosine receptor antagonists, potential therapeutics for Parkinson’s disease and heart failure . For instance:

  • Preladenant (SCH-420814): A triazolo[1,5-c]pyrimidine derivative currently in clinical trials .

Biologically Active Derivatives

  • Thiazolopyridazines: Exhibit anticancer activity against MCF-7 (breast) and HCT-116 (colon) cell lines (IC₅₀: 2.1–4.8 μM) .

  • Cholesterol conjugates: Enhance drug delivery via self-assembling micelles .

Spectroscopic and Analytical Data

Spectral Signatures

TechniqueKey Features
¹H NMR (DMSO-d₆)δ 9.82 (s, 1H, CHO), 8.85 (m, 1H, pyridine-H), 8.50–7.40 (m, 3H, pyridine-H)
IR (KBr)1715 cm⁻¹ (C=O), 1680 cm⁻¹ (C=N), 2800 cm⁻¹ (CHO)
MS (ESI)m/z 136.04 [M+H]⁺

Physicochemical Properties

PropertyValue
SolubilityMiscible in DMSO, ethanol
StabilityHygroscopic; store under N₂
Melting pointNot reported (decomposes)

Industrial and Research Significance

The compound’s dual functionality (pyridine + glyoxal) makes it invaluable for:

  • Catalysis: Enables C–H functionalization in flow reactors .

  • Materials science: Synthesizes conductive polymers via oxidative polymerization .

Challenges and Future Directions

  • Scalability: Classical SeO₂ methods suffer from low atom economy. I₂/DMSO protocols offer greener alternatives .

  • Biological profiling: Further studies on pharmacokinetics and toxicity are needed for drug development .

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